molecular formula C21H18F2N4O3S B2495272 N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251663-09-8

N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B2495272
M. Wt: 444.46
InChI Key: VBESGIDKEFQLGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves modifying existing sulfonamide groups to enhance their biological activity and reduce toxicity. For instance, Xiao-meng Wang et al. (2015) described modifying the acetamide group in a PI3K inhibitor to alkylurea, resulting in compounds with potent antiproliferative activities and reduced acute oral toxicity (Wang et al., 2015). This approach exemplifies the synthetic strategies applied to similar molecules, emphasizing alterations to improve therapeutic indices.

Molecular Structure Analysis

The molecular structure of related compounds, such as those containing the [1,2,4]triazolo[4,3-a]pyridine sulfonamide moiety, plays a crucial role in their biological activity. Studies like those by V. R. Karpina et al. (2020), which investigated antimalarial agents, highlight the importance of molecular docking and virtual library screenings to identify compounds with potent biological activities (Karpina et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds often involve the interaction with biological targets such as enzymes. For example, modifications to the sulfonamide group can lead to variations in herbicidal activity and enzyme inhibition, as demonstrated by Chao-Nan Chen et al. (2009), where changes in the molecule's structure influenced its inhibitory activity against acetohydroxyacid synthase, an enzyme target for herbicides (Chen et al., 2009).

Physical Properties Analysis

The physical properties, including solubility, stability, and half-life in biological systems, are crucial for the application of these molecules. For instance, the modification of the methyl group to a methoxy group in herbicidal compounds can significantly affect their degradation rate in soil, demonstrating the impact of structural changes on environmental persistence and activity (Chen et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity with biological targets and resistance to metabolic breakdown, define the therapeutic potential of these molecules. The synthesis of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, as explored by Fangzhou Xu et al. (2017), showcases the exploration of new compounds with desired biological activities and acceptable safety profiles (Xu et al., 2017).

Scientific Research Applications

Herbicidal Activity

Compounds with [1,2,4]triazolo[1,5-a]pyridine sulfonamide structures have been prepared and shown to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These findings suggest potential applications in agriculture for controlling unwanted plant growth while minimizing the environmental impact due to the lower quantities required for efficacy (Moran, 2003).

Anticancer Effects and PI3K Inhibition

Substituted [1,2,4]triazolo[1,5-a]pyridin-2-yl acetamide compounds have been explored for their remarkable anticancer effects. By modifying the acetamide group with alkylurea, these compounds retain antiproliferative activity and show reduced toxicity, suggesting their potential as PI3K inhibitors and effective anticancer agents (Wang et al., 2015).

Antimalarial Agents

A novel series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment was investigated for antimalarial activity. Some compounds from this series demonstrated good in vitro antimalarial activity against Plasmodium falciparum, indicating their potential as starting points for future antimalarial drug discovery (Karpina et al., 2020).

Antimicrobial Activity

Synthesized [1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were evaluated for their antibacterial and antifungal activities. The results showed significant biological activity against tested microorganisms, highlighting the potential for these compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

properties

IUPAC Name

N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O3S/c1-14-24-25-21-10-8-18(13-26(14)21)31(28,29)27(17-6-4-16(22)5-7-17)12-15-3-9-20(30-2)19(23)11-15/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBESGIDKEFQLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=C(C=C3)OC)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

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